molecular formula C18H18N2S B2556354 1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 793678-94-1

1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2556354
CAS No.: 793678-94-1
M. Wt: 294.42
InChI Key: HWFDVUZANJFRNO-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C18H18N2S and its molecular weight is 294.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Imidazole derivatives, including thiazole and other azole-based compounds, are of significant interest due to their diverse chemical and biological properties. The methods for synthesizing these compounds often involve reactions with metallic derivatives of imidazole and phosphorus halides or cross-coupling reactions facilitated by palladium catalysts. These synthetic routes enable the production of compounds with a wide range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects (Abdurakhmanova et al., 2018).

Therapeutic Versatility

The therapeutic versatility of imidazole-based compounds extends to antimicrobial, antitumor, antidiabetic, and anti-inflammatory activities. This broad spectrum of pharmacological actions is attributed to the structural diversity and the ability to undergo various chemical transformations. Notably, 2,4-thiazolidinediones, a class of compounds related to imidazoles, have been studied for their roles as PTP 1B inhibitors, showcasing their potential in managing conditions like Type 2 Diabetes Mellitus (Verma et al., 2019).

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12-4-7-15(8-5-12)17-11-19-18(21)20(17)16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFDVUZANJFRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.